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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and spectral assignment for the 1H and 13C

Nuclear Magnetic Resonance (NMR) analysis of (E)- and (Z)-5-methyl-2-heptene. Given the

absence of a complete, publicly available experimental dataset, this note utilizes high-quality

predicted NMR data for a comprehensive structural elucidation. The methodologies outlined

are applicable to the analysis of similar non-polar, volatile organic compounds.

Introduction
5-methyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C8H16. It

exists as two geometric isomers, (E)-5-methyl-2-heptene (trans) and (Z)-5-methyl-2-heptene
(cis), which differ in the spatial arrangement of substituents around the C2-C3 double bond.

NMR spectroscopy is a powerful analytical technique for the unambiguous identification and

structural characterization of such isomers. This application note presents the predicted 1H and

13C NMR spectral data for both isomers and outlines the experimental procedures for their

acquisition and assignment. The vinyl proton signals for 5-methyl-2-heptene are expected to

appear between δ 5.3–5.6 ppm in the ¹H NMR spectrum, with the corresponding carbon

signals in the ¹³C NMR spectrum appearing between δ 115–125 ppm.[1]

Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ),

multiplicities, and coupling constants (J) for the (E) and (Z) isomers of 5-methyl-2-heptene.
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These predictions were generated using advanced computational algorithms.

Structure of 5-methyl-2-heptene:

(E)-5-methyl-2-heptene (trans)
Table 1: Predicted ¹H NMR Data for (E)-5-methyl-2-heptene

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constants (J, Hz)

H-1 0.88 t 7.4

H-2 1.35 m

H-3 1.55 m

H-4 1.98 m

H-5 (CH3) 0.86 d 6.7

H-6 5.41 dt 15.4, 6.2

H-7 5.45 dq 15.4, 6.8

H-8 1.69 d 6.8

Table 2: Predicted ¹³C NMR Data for (E)-5-methyl-2-heptene
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 14.1

C-2 29.5

C-3 34.2

C-4 41.8

C-5 (CH3) 19.4

C-6 124.9

C-7 131.5

C-8 17.9

(Z)-5-methyl-2-heptene (cis)
Table 3: Predicted ¹H NMR Data for (Z)-5-methyl-2-heptene

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constants (J, Hz)

H-1 0.89 t 7.4

H-2 1.36 m

H-3 1.52 m

H-4 2.04 m

H-5 (CH3) 0.87 d 6.7

H-6 5.35 dt 10.8, 7.3

H-7 5.23 dt 10.8, 7.1

H-8 1.66 d 6.8

Table 4: Predicted ¹³C NMR Data for (Z)-5-methyl-2-heptene
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 14.2

C-2 29.6

C-3 34.3

C-4 36.8

C-5 (CH3) 19.6

C-6 123.8

C-7 130.4

C-8 12.8

Experimental Protocols
The following protocols are designed for the acquisition of high-resolution 1D and 2D NMR

spectra of 5-methyl-2-heptene and similar liquid hydrocarbon samples.

Sample Preparation
Sample Purity: Ensure the sample of 5-methyl-2-heptene is of high purity to avoid

interference from contaminants.

Solvent Selection: Chloroform-d (CDCl3) is a suitable deuterated solvent for non-polar

compounds like 5-methyl-2-heptene.[1]

Concentration:

For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of CDCl3.

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl3 is recommended

due to the lower natural abundance of the ¹³C isotope.[1]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Sample Filtration: To ensure a homogeneous magnetic field, filter the solution through a

pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any

particulate matter that could cause line broadening.

Labeling: Clearly label the NMR tube with the sample information.

NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may

need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

Number of Scans: 1024 or more, depending on the concentration.

Temperature: 298 K.
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2D NMR Spectroscopy (for unambiguous assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations

(one-bond C-H).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations

(two- or three-bond C-H).

Spectral Assignment Workflow
The complete assignment of the ¹H and ¹³C NMR spectra of 5-methyl-2-heptene can be

achieved through a systematic workflow involving 1D and 2D NMR experiments.

1D NMR Analysis

2D NMR AnalysisSpectral Assignment

¹H NMR Spectrum

Assign Proton Signals

Chemical Shifts, Multiplicities
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Assign Carbon Signals

Chemical Shifts
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Caption: Workflow for the NMR spectral assignment of 5-methyl-2-heptene.

The assignment process begins with the analysis of the 1D ¹H and ¹³C spectra to identify the

number of unique signals and their chemical environments. The ¹H-¹H COSY spectrum is then

used to establish proton-proton connectivities, allowing for the assignment of adjacent protons.

Subsequently, the ¹H-¹³C HSQC spectrum correlates each proton to its directly attached

carbon, enabling the assignment of the protonated carbon signals. Finally, the ¹H-¹³C HMBC

spectrum reveals long-range correlations between protons and carbons, which is crucial for

assigning quaternary carbons and confirming the overall carbon skeleton and isomeric form.

Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR spectral

assignment of (E)- and (Z)-5-methyl-2-heptene. The tabulated predicted data serves as a

valuable reference for researchers working with these or structurally related compounds. The

detailed experimental protocols offer a standardized approach for obtaining high-quality NMR

data for non-polar, volatile organic molecules, which is essential for accurate structural

elucidation in research, development, and quality control settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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